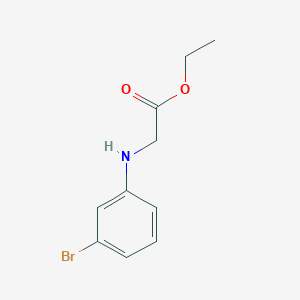

Ethyl 2-((3-bromophenyl)amino)acetate

Description

Historical Context and Evolution of Anilinoacetate Derivatives in Chemical Synthesis

The story of anilinoacetate derivatives is intrinsically linked to the discovery and development of aniline (B41778). Aniline (C₆H₅NH₂) was first isolated in 1826 from the destructive distillation of indigo. wikipedia.orgbritannica.com It is the simplest aromatic amine and a foundational material in chemical synthesis. wikipedia.org Its industrial significance grew rapidly, initially for the production of dyes like mauveine, discovered in 1856, and later for manufacturing precursors to polyurethanes, rubber processing chemicals, and pharmaceuticals. wikipedia.orgresearchgate.net In the late 19th century, derivatives such as acetanilide (B955) became prominent as analgesic drugs. wikipedia.org

The synthesis of N-aryl glycines, a category that includes anilinoacetate derivatives, has seen significant progress. These compounds serve as crucial intermediates and synthons in various chemical reactions. nih.gov For instance, N-phenyl glycine (B1666218) has been utilized as an initiator for free-radical photopolymerization of acrylates. nih.gov The development of synthetic methods, such as the three-component Petasis reaction or the Strecker reaction, has enabled the efficient creation of amino acids and their derivatives. nih.gov More recent advancements include the development of mild and efficient one-pot procedures for synthesizing substituted N-aryl glycines from 2-chloro-N-aryl acetamides. nih.gov These derivatives are not only important in materials science but are also studied as biomimetic foldamers. nih.gov

Significance of Bromoaryl Substituents in Chemical Scaffold Design

The introduction of halogen atoms, particularly bromine, into a molecular structure is a widely used strategy in modern medicinal chemistry and drug design. ump.edu.pl The presence of a bromine atom on an aromatic ring (a bromoaryl substituent) can profoundly influence a molecule's physicochemical and biological properties. One of the key advantages of "bromination" is its potential to increase the therapeutic activity and duration of action of a drug. ump.edu.pl

This enhancement is often attributed to the formation of "halogen bonds," a type of non-covalent interaction involving the halogen atom. ump.edu.pl This can lead to favorable changes in intermolecular and intramolecular interactions, which can positively affect how a drug binds to its biological target. ump.edu.pl The trifluoromethyl group, which shares some steric similarities with chlorine (a lighter halogen), has been shown to improve properties like solubility, lipophilicity, and metabolic stability in drug candidates. mdpi.com Similarly, the bromo-substituent is explored in drug discovery to optimize potency and selectivity. ump.edu.pl For example, research into new quinazoline (B50416) derivatives has utilized a 2-(3-bromophenyl) moiety to develop selective kinase inhibitors with apoptosis-inducing properties. researchgate.net

Overview of Research Trajectories for Ethyl 2-((3-bromophenyl)amino)acetate and its Analogues

This compound is a specific anilinoacetate derivative that combines the structural features discussed previously: an N-substituted glycine ester core and a bromoaryl substituent. nih.gov Its chemical formula is C₁₀H₁₂BrNO₂, and it serves as a reagent and building block in synthetic chemistry. myskinrecipes.com

Research involving this compound and its analogues often focuses on leveraging its structure for the synthesis of more complex heterocyclic systems with potential biological activity. For instance, N-aryl glycine esters are used in photoinduced tandem Povarov cyclization-oxygenation reactions to create substituted dihydroquinolin-3-ones under metal-free conditions. nih.gov In another example, a related compound, ethyl 2-[(4-bromophenyl)amino]-3,4-dimethylpent-3-enoate, was synthesized from (E)-ethyl 2-(4-bromophenylimino)acetate, demonstrating a pathway to create more complex β,γ-unsaturated α-amino acid derivatives. iucr.org

Furthermore, the core structure of amino esters is frequently employed in the development of therapeutic agents. For example, ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate, an amino ester, was used as a starting point to synthesize a series of compounds evaluated for their anticancer activity against breast cancer cell lines. mdpi.com The synthesis of ethyl-2-(4-aminophenoxy)acetate, another analogue, highlights the utility of these structures as precursors for dual hypoglycemic agents. mdpi.com These research trajectories underscore the role of compounds like this compound as versatile synthons in the discovery of new molecules with potential applications in medicine and materials science.

Data Tables

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₂BrNO₂ | nih.govmyskinrecipes.com |

| Molecular Weight | 258.11 g/mol | myskinrecipes.com |

| CAS Number | 2521-91-7 | myskinrecipes.com |

| Boiling Point | 327.6°C at 760 mmHg | myskinrecipes.com |

| Appearance | Data not available | |

| Melting Point | Data not available |

Structure

2D Structure

Propriétés

IUPAC Name |

ethyl 2-(3-bromoanilino)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12BrNO2/c1-2-14-10(13)7-12-9-5-3-4-8(11)6-9/h3-6,12H,2,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JASOGFHEWZGRCJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CNC1=CC(=CC=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60307188 | |

| Record name | ethyl N-(3-bromophenyl)glycinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60307188 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2521-91-7 | |

| Record name | 2521-91-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=190339 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | ethyl N-(3-bromophenyl)glycinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60307188 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Strategic Approaches to Ethyl 2 3 Bromophenyl Amino Acetate

Direct Alkylation of Anilines with Haloacetates

The primary route for synthesizing Ethyl 2-((3-bromophenyl)amino)acetate involves the direct alkylation of 3-bromoaniline (B18343) with an appropriate ethyl haloacetate. This approach leverages the nucleophilic character of the amine to displace a halide from the acetate (B1210297) reagent.

Nucleophilic Substitution Reactions with Ethyl Bromoacetate (B1195939)

The reaction of 3-bromoaniline with ethyl bromoacetate is a classic example of a nucleophilic substitution (SN2) reaction. acsgcipr.org In this process, the nitrogen atom of the 3-bromoaniline acts as a nucleophile, attacking the electrophilic carbon atom bonded to the bromine in ethyl bromoacetate. This forms a new carbon-nitrogen bond. ncert.nic.in A subsequent deprotonation step, typically facilitated by a base, yields the final product, this compound. One documented synthesis involves the reaction of 3-bromoaniline with ethyl bromoacetate, which is then saponified with sodium hydroxide (B78521) in ethanol (B145695) to produce the corresponding N-arylglycine. rsc.org This two-step sequence highlights the initial alkylation as a key bond-forming event. rsc.org The direct alkylation of p-nitrophenol with ethyl bromoacetate in the presence of potassium carbonate also serves as a comparable model for this type of transformation. mdpi.com

Table 1: Representative Reaction Conditions for N-Alkylation with Ethyl Bromoacetate

| Reactant | Reagent | Base | Solvent | Conditions | Product Type | Reference |

| 3-Bromoaniline | Ethyl bromoacetate | Not specified in alkylation step | Not specified in alkylation step | Microwave (300 W), 6.3 min | N-Aryl-glycine (after saponification) | rsc.org |

| p-Nitrophenol | Ethyl bromoacetate | K₂CO₃ | Dry Acetone | Reflux, 8 h | Ethyl p-nitrophenoxy acetate | mdpi.com |

| Salicylaldehyde | Ethyl bromoacetate | K₂CO₃ | Acetonitrile (B52724) | Reflux, 72 h | O-Alkylated Ester | chemspider.com |

Condensation Reactions Utilizing Chlorooxoacetate Derivatives

An alternative to bromoacetates involves the use of chloroacetate (B1199739) esters, such as ethyl chloroacetate. The reaction mechanism is analogous, involving the nucleophilic attack of the aniline (B41778) on the electrophilic carbon of the ethyl chloroacetate. ncert.nic.in In some syntheses, ethyl chloroacetate is used in refluxing ethanol with sodium acetate acting as the base. rsc.org The choice between ethyl bromoacetate and ethyl chloroacetate often depends on factors like reactivity and cost, with the bromo- compound generally being more reactive. In alkaline conditions, reagents like ethyl chloroacetate react with thiolate intermediates, indicating their utility as alkylating agents in nucleophilic substitution reactions. nih.gov

Mechanistic Considerations in N-Alkylation Reactions

The efficiency and selectivity of the N-alkylation of 3-bromoaniline are critically dependent on several factors, including the choice of base, the solvent system, and the potential use of catalysts. A major challenge in these reactions is preventing over-alkylation, which can lead to the formation of tertiary amines and quaternary ammonium (B1175870) salts. psu.edu

Role of Base Selection and Reaction Conditions

The presence of a base is crucial for the N-alkylation of anilines. ncert.nic.in The base deprotonates the amine or the ammonium salt formed after the initial alkylation, regenerating the neutral secondary amine which can act as a nucleophile, but more importantly, it neutralizes the hydrogen halide (HBr or HCl) produced during the reaction. ncert.nic.in This neutralization shifts the reaction equilibrium towards the product side. ncert.nic.in

Commonly used bases include inorganic carbonates like potassium carbonate (K₂CO₃) and sodium carbonate (Na₂CO₃), or stronger bases like sodium hydroxide (NaOH), potassium hydroxide (KOH), and sodium hydride (NaH). rsc.orgijche.comresearchgate.net The selection of the base can influence the reaction outcome; for instance, mild bases like K₂CO₃ are often sufficient and can minimize side reactions. ijche.comorganic-chemistry.org In some cases, an organic base such as pyridine (B92270) is used, which is stronger than the aniline reactant and effectively removes the formed HCl. ncert.nic.in For particularly challenging alkylations, very strong bases like sodium hydride in an aprotic solvent like DMF may be employed. researchgate.net The physical form of the base, such as using a fine powder, can also enhance reaction rates. researchgate.net

Table 2: Common Bases in N-Alkylation of Anilines

| Base | Type | Typical Solvent(s) | Role | Reference(s) |

| Potassium Carbonate (K₂CO₃) | Mild, Inorganic | Acetone, DMF, Acetonitrile | Acid Scavenger | rsc.orgmdpi.comorganic-chemistry.org |

| Sodium Acetate (NaOAc) | Mild, Inorganic | Ethanol | Acid Scavenger | rsc.org |

| Sodium Hydroxide (NaOH) | Strong, Inorganic | DMSO, Water | Acid Scavenger, Deprotonating Agent | researchgate.net |

| Sodium Hydride (NaH) | Very Strong, Inorganic | DMF, THF | Deprotonating Agent | researchgate.net |

| Pyridine | Organic | Various | Acid Scavenger | ncert.nic.in |

Solvent Effects on Reaction Yield and Selectivity

The choice of solvent plays a significant role in the N-alkylation of anilines. Polar aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), and acetonitrile (MeCN) are frequently used. acsgcipr.orgresearchgate.netorganic-chemistry.org These solvents can solvate the cation of the base while leaving the anion relatively free, enhancing its basicity and nucleophilicity. This generally leads to faster reaction rates for SN2 reactions. acsgcipr.org For instance, the reaction of 4-bromo-NH-1,2,3-triazoles with alkyl halides shows high regioselectivity in DMF. organic-chemistry.org However, greener solvent alternatives like butanol are sometimes considered to avoid solvents like DMF. acsgcipr.org The use of ionic liquids as solvents has also been explored to improve selectivity and minimize over-alkylation. psu.edu In some procedures, alcohols like ethanol are used, particularly when the reaction is conducted at reflux temperatures. rsc.org The solvent can also determine the chemoselectivity of a reaction; in one study, toluene (B28343) favored N-alkylation while a protic solvent like HFIP promoted C-alkylation. acs.org

Catalytic Strategies, including Phase Transfer Catalysis (PTC)

Phase Transfer Catalysis (PTC) is an effective strategy for reactions involving reactants in different phases, such as a solid inorganic base and an organic substrate dissolved in an organic solvent. ijche.com A phase-transfer catalyst, typically a quaternary ammonium salt like tetrabutylammonium (B224687) bromide (TBAB) or tetra-n-hexylammonium bromide (THAB), facilitates the transfer of the base's anion (e.g., carbonate or hydroxide) into the organic phase. ijche.comresearchgate.netresearchgate.net In the organic phase, the anion deprotonates the aniline, allowing it to react with the alkylating agent. ijche.com This technique can enhance reaction rates under mild conditions. ijche.comijche.com For example, the synthesis of ethyl 2-(4-nitrophenoxy)acetate from p-nitrophenol and ethyl 2-bromoacetate is successfully carried out using THAB as a PTC with potassium carbonate as the base. ijche.com The use of PTC can lead to higher selectivity and reaction rates, sometimes enhanced by sonication. ijche.comijche.com

Green Chemistry Principles and Sustainable Synthesis Adaptations

The application of green chemistry principles to the synthesis of this compound aims to reduce the environmental impact of the chemical process. This includes the use of alternative energy sources like microwave irradiation and minimizing solvent usage.

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. While a specific protocol for the microwave-assisted synthesis of this compound is not extensively documented in publicly available literature, the principles can be applied based on similar reactions.

Microwave irradiation can be effectively used in the N-alkylation of anilines and in palladium-catalyzed cross-coupling reactions like the Buchwald-Hartwig amination. For instance, microwave-assisted Buchwald-Hartwig double amination has been shown to dramatically reduce reaction times from 24 hours to as little as 10-30 minutes, achieving moderate to excellent yields. nih.gov This approach typically involves a palladium precatalyst, a suitable phosphine (B1218219) ligand (like XPhos), and a base in an appropriate solvent. nih.gov

A proposed microwave-assisted synthesis of this compound could involve the reaction of 3-bromoaniline with ethyl chloroacetate in the presence of a base, irradiated in a dedicated microwave reactor. The reaction conditions, such as temperature, pressure, and irradiation power, would need to be optimized to maximize the yield and minimize by-product formation. The use of microwave energy aligns with the green chemistry principle of energy efficiency.

A hypothetical microwave-assisted N-alkylation reaction is presented in the table below:

| Reactants | Catalyst/Base | Solvent | Reaction Time | Yield | Reference |

| 3-bromoaniline, Ethyl chloroacetate | K₂CO₃ | Acetonitrile | 10-30 min | High (projected) | Inferred from nih.govnih.gov |

| 3-bromoaniline, Ethyl bromoacetate | Pd₂(dba)₃ / XPhos, t-BuONa | Toluene | 10-30 min | High (projected) | Inferred from nih.gov |

Minimizing or eliminating the use of volatile organic solvents is a cornerstone of green chemistry. For the synthesis of this compound, several strategies can be employed to achieve this goal.

One approach is the use of ball milling, a mechanochemical technique that can facilitate reactions in the absence of a solvent. For example, the alkylation of anilines with ethyl bromoacetate has been successfully carried out using a planetary ball-mill, demonstrating the feasibility of this solvent-free approach. rsc.org

Another strategy involves using more environmentally benign solvents or reducing the amount of solvent used. The choice of solvent and base can significantly impact the efficiency and greenness of the N-alkylation reaction. While solvents like DMF and THF are effective, greener alternatives are sought. researchgate.net Acetone, in the presence of a base like potassium carbonate, is a common solvent for such alkylations. researchgate.net The reaction can also be performed using a catalytic amount of a phase-transfer catalyst, which can enhance reaction rates in biphasic systems, potentially reducing the need for large volumes of organic solvents.

The following table summarizes various solvent and base combinations that can be considered for a reduced-solvent synthesis:

| Base | Solvent | Catalyst | Reaction Conditions | Reference |

| K₂CO₃ | Acetone | KI (catalytic) | Reflux | researchgate.net |

| NaH | THF | - | Room Temperature | researchgate.net |

| Cs₂CO₃ | DMF | - | Elevated Temperature | researchgate.net |

| DIPEA | THF | - | - | researchgate.net |

Optimization and Scale-Up Considerations for Efficient Production

The efficient production of this compound on a larger scale requires careful optimization of reaction parameters and consideration of process safety and cost-effectiveness.

A key aspect of optimization is monitoring the reaction progress to determine the optimal reaction time and prevent the formation of impurities. Techniques such as Thin Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LCMS) are invaluable for this purpose. orgsyn.org For instance, in related syntheses, TLC has been used to track the consumption of starting materials and the formation of the product. orgsyn.org

When scaling up the synthesis, several factors must be considered:

Heat Transfer: Exothermic reactions, such as N-alkylation, can pose challenges on a larger scale. Efficient heat dissipation is crucial to maintain control over the reaction temperature and prevent runaway reactions.

Mixing: Ensuring homogenous mixing of reactants, especially in heterogeneous systems (e.g., with a solid base), is critical for consistent reaction rates and yields.

Work-up and Purification: The purification method needs to be scalable. While chromatography is suitable for small-scale synthesis, techniques like crystallization or distillation are often more practical for large-scale production. The choice of solvent for extraction and crystallization is also a key consideration, favoring those that are effective, safe, and easily recoverable.

Reagent Stoichiometry: Optimizing the molar ratios of the reactants and reagents is essential to maximize the conversion of the limiting reagent and minimize waste.

A systematic approach to optimization would involve a Design of Experiments (DoE) methodology, where key parameters (temperature, concentration, catalyst loading, etc.) are varied simultaneously to identify the optimal conditions for yield and purity.

The following table outlines key parameters for optimization and scale-up:

| Parameter | Optimization Goal | Monitoring Technique |

| Temperature | Maximize reaction rate while minimizing side reactions | Thermocouple, LCMS |

| Reaction Time | Achieve maximum conversion without product degradation | TLC, LCMS |

| Reagent Concentration | Maximize throughput and yield | LCMS |

| Catalyst/Base Loading | Minimize cost and waste while maintaining high efficiency | LCMS |

| Solvent Volume | Reduce environmental impact and improve process economy | Visual, Process Analytical Technology (PAT) |

Chemical Reactivity and Derivatization Pathways of Ethyl 2 3 Bromophenyl Amino Acetate

Role as a Precursor in Multi-Component Reactions

Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product containing the structural elements of all starting materials, are highly valued for their efficiency and atom economy. While direct participation of Ethyl 2-((3-bromophenyl)amino)acetate in well-known MCRs like the Biginelli or Hantzsch reactions is not typical without prior modification, its functional groups allow for its use in other MCR strategies.

For instance, the secondary amine functionality can act as a nucleophile in MCRs designed for the synthesis of complex heterocyclic structures. One such example is the three-component reaction involving an amine, an oxo-compound, and a thiolic agent to produce spirocyclic systems. In such a reaction, this compound could serve as the amine component, reacting with substrates like isatin (B1672199) (an oxo-compound) and a thiol-containing molecule to generate novel spiro[indole-thiazolidinone] derivatives.

The general approach for such MCRs is highlighted below:

Table 1: Representative Three-Component Reaction for Spiro-Thiazolidinone Synthesis| Reactant 1 | Reactant 2 | Reactant 3 | Product Class |

|---|

This strategy underscores the potential of this compound as a building block in combinatorial chemistry for generating libraries of structurally diverse compounds.

Nucleophilic Additions and Condensation Reactions

The reactivity of this compound is largely dictated by its nucleophilic secondary amine and its electrophilic ester carbonyl group. The lone pair of electrons on the nitrogen atom allows it to participate in various nucleophilic addition and substitution reactions.

The ester group can undergo condensation reactions, most notably the Claisen condensation, which involves the reaction between two ester molecules in the presence of a strong base to form a β-keto ester. nih.govlibretexts.org In a crossed Claisen condensation, this compound could react with a different ester that lacks α-hydrogens, such as ethyl formate (B1220265) or ethyl benzoate, to yield a β-keto ester derivative. This reaction proceeds via the formation of an ester enolate, which then acts as a nucleophile.

Claisen Condensation Mechanism:

Enolate Formation: A strong base (e.g., sodium ethoxide) removes an α-hydrogen from the ester to form a nucleophilic enolate.

Nucleophilic Attack: The enolate attacks the carbonyl carbon of a second ester molecule, forming a tetrahedral intermediate.

Elimination: The intermediate collapses, expelling an alkoxide leaving group to form the final β-keto ester product. libretexts.org

Furthermore, the secondary amine can react with various electrophiles. For example, acylation with acid chlorides or anhydrides would yield the corresponding N-acetylated derivative, which can be a precursor for other cyclic compounds.

Cyclization Reactions for the Formation of Heterocyclic Systems

Cyclization reactions are fundamental in organic synthesis for constructing ring systems. This compound is an excellent starting material for the synthesis of a variety of nitrogen- and sulfur-containing heterocycles.

Synthesis of Imidazolone (B8795221) Derivatives

Imidazolones are a class of five-membered heterocyclic compounds. While direct cyclization of this compound to an imidazolone is uncommon, it can be achieved through multi-step pathways. A plausible route involves the reaction of the amino group with an isocyanate or a similar reagent to form a urea (B33335) derivative, which can then undergo intramolecular cyclization.

A more established method involves the reaction of an amine with an oxazolone (B7731731) precursor. chemmethod.comresearchgate.net In this approach, an oxazolone (formed from an N-acyl amino acid) reacts with an amine like 3-bromoaniline (B18343) (a related compound) to yield an imidazolone. chemmethod.com Another synthetic strategy involves the condensation of an N-substituted amino ketone with potassium thiocyanate (B1210189) in the presence of acetic acid, leading to the formation of imidazo[4,5-d]thiazol-5(3H)-ones. arkat-usa.org

Table 2: General Synthesis of Imidazolones from Oxazolones

| Reactant 1 | Reactant 2 | Conditions | Product |

|---|

Construction of Thiazole-Containing Scaffolds

The thiazole (B1198619) ring is a common motif in pharmacologically active compounds. researchgate.netmdpi.com The most prominent method for its synthesis is the Hantzsch thiazole synthesis, which involves the condensation of an α-haloketone with a thioamide. mdpi.comyoutube.com

This compound can be converted into a necessary thioamide intermediate. This conversion can be accomplished by first hydrolyzing the ester to the corresponding carboxylic acid, followed by conversion to the amide, and subsequent thionation using a reagent like Lawesson's reagent or phosphorus pentasulfide (P₄S₁₀). The resulting N-(3-bromophenyl)thioacetamide can then react with an α-haloketone to furnish the desired thiazole derivative.

An alternative pathway involves the reaction of an α-aminoketone derivative with ethyl oxalyl monochloride to produce an amide, which is then cyclized with phosphorus pentasulfide to yield a thiazole-2-carboxylic acid ethyl ester. nih.gov This suggests that this compound could be modified and then cyclized to form various thiazole scaffolds.

Table 3: Hantzsch Thiazole Synthesis

| Reactant 1 | Reactant 2 | Conditions | Product Class |

|---|

Formation of Spirocyclic Compounds

Spirocyclic compounds, which contain two rings connected by a single common atom, are of significant interest due to their unique three-dimensional structures. nih.govnih.govchemrxiv.org The synthesis of spiro-heterocycles can often be achieved through multi-component reactions.

A key strategy for synthesizing spiro[indole-thiazolidinones] involves the one-pot, three-component reaction of isatin (or its derivatives), a primary or secondary amine, and thioglycolic acid. chemrxiv.org this compound, with its secondary amine, can serve as the amine component in this reaction. The condensation of these three components, typically in a suitable solvent like anhydrous benzene, leads to the formation of the complex spirocyclic architecture. This approach provides a direct route to highly functionalized spiro compounds from relatively simple precursors.

Derivatization to Pyrimidine (B1678525) and Pyridone Analogues

Pyrimidines and pyridones are important classes of six-membered nitrogen-containing heterocycles. The Biginelli reaction is a classic MCR for synthesizing dihydropyrimidines, typically from an aldehyde, a β-keto ester, and urea or thiourea (B124793). wikipedia.orgillinois.edu While this compound is not a standard substrate for the Biginelli reaction, its derivatives can be used to construct pyrimidine rings through other cyclocondensation methods. For example, pyridopyrimidinone-thiazole hybrids have been synthesized by reacting a primary amine-containing thiazole with pyridooxazinone intermediates. nih.gov

The synthesis of 2-pyridones can be readily achieved from precursors derived from anilines. A common method involves the reaction of an aniline (B41778) with ethyl cyanoacetate (B8463686) to form an N-aryl-2-cyanoacetamide intermediate. sciforum.net This intermediate can then undergo a cyclocondensation reaction with a 1,3-dicarbonyl compound, such as acetylacetone, in the presence of a base like potassium hydroxide (B78521) to yield a highly substituted 3-cyano-2-pyridone derivative. sciforum.net This established two-step procedure provides a reliable pathway for converting this compound into pyridone analogues.

Table 4: General Synthesis of 3-Cyano-2-Pyridones

| Step | Reactants | Conditions | Intermediate/Product |

|---|---|---|---|

| 1 | Aniline Derivative + Ethyl Cyanoacetate | High Temperature Reflux | N-Aryl-2-cyanoacetamide |

Pathways to Tetrazole-Based Structures

The synthesis of tetrazole-based structures from precursors related to this compound typically involves the formation of a nitrile intermediate, followed by a [3+2] cycloaddition reaction with an azide (B81097) source. nih.govnih.gov This method is a cornerstone for creating 5-substituted-1H-tetrazoles. nih.gov The general pathway begins with the conversion of a primary amide or an aldehyde derived from the parent structure into a nitrile. This nitrile then undergoes reaction with an azide, commonly sodium azide (NaN₃), often in the presence of a proton source like ammonium (B1175870) chloride or a Lewis acid such as zinc chloride, to facilitate the formation of the tetrazole ring. nih.govchalcogen.ro

The reaction is frequently conducted in polar aprotic solvents like dimethylformamide (DMF) and may require heating to proceed at an efficient rate. chalcogen.ro Continuous-flow microreactors have also been employed for tetrazole synthesis, offering a safe and efficient alternative to batch processing, especially when dealing with potentially hazardous azide compounds. scispace.com

A plausible synthetic route starting from a derivative of this compound is outlined below. The key step is the cycloaddition of the nitrile with an azide.

Table 1: General Conditions for Nitrile to Tetrazole Conversion

| Parameter | Condition | Reference |

|---|---|---|

| Azide Source | Sodium Azide (NaN₃) | nih.govchalcogen.ro |

| Additive/Catalyst | Ammonium Chloride (NH₄Cl), Zinc Chloride (ZnCl₂) | nih.govchalcogen.ro |

| Solvent | Dimethylformamide (DMF) | chalcogen.ro |

| Temperature | Elevated temperatures (e.g., 110-190 °C) | nih.govscispace.com |

| Reaction Type | [3+2] Cycloaddition | nih.govnih.gov |

Benzofuran (B130515) and Pyrrolidin-2-ylidene Acetate (B1210297) Derivatives

Benzofuran Derivatives: The synthesis of benzofuran scaffolds can be achieved through various strategies, often involving intramolecular cyclization reactions. nih.gov A common approach involves the reaction of an ortho-substituted phenol (B47542) with a component that will form the furan (B31954) ring. For a precursor like this compound, a synthetic pathway could involve the introduction of a hydroxyl group ortho to the amino substituent on the phenyl ring, followed by reaction with a suitable two-carbon unit. More direct methods include palladium-catalyzed cyclization of appropriately substituted phenols and alkynes. mdpi.com Another strategy involves the reaction of o-hydroxyacetophenones with chloroacetone (B47974) in the presence of a base like potassium carbonate. mdpi.com This highlights that the construction of the benzofuran ring is highly dependent on the specific substitution pattern desired.

Pyrrolidin-2-ylidene Acetate Derivatives: The synthesis of ethyl 2-(pyrrolidin-2-ylidene)acetate structures generally involves the condensation of a lactam or a related cyclic imine with a reagent containing an activated acetate moiety. For instance, ethyl (2E)-3-oxo-2-(pyrrolidin-2-ylidene)butanoate can be prepared from ethyl acetoacetate (B1235776) and 5-methoxy-3,4-dihydro-2H-pyrrole. researchgate.net To obtain a derivative from this compound, one might envision a multi-step sequence where the core structure is modified to include a pyrrolidinone ring, which can then be used in subsequent condensation reactions to generate the target pyrrolidin-2-ylidene acetate. mdpi.comnih.gov

Table 2: Synthetic Strategies for Heterocyclic Derivatives

| Target Scaffold | General Method | Key Reagents/Conditions | Reference |

|---|---|---|---|

| Benzofuran | Intramolecular Cyclization | Pd catalyst, base (e.g., K₂CO₃) | mdpi.commdpi.com |

| Benzofuran | [4+1] Cycloaddition | ortho-Quinone Methides, Isocyanides, Sc(OTf)₃ | nih.gov |

| Pyrrolidin-2-ylidene Acetate | Condensation | Lactam/Cyclic Imine, Activated Acetate | researchgate.netmdpi.com |

Transformations of the Ester Moiety

Hydrolysis to Carboxylic Acids

The ethyl ester group of this compound can be readily hydrolyzed to its corresponding carboxylic acid, 2-((3-bromophenyl)amino)acetic acid. This transformation is a fundamental reaction in organic synthesis, typically achieved under basic or acidic conditions. Basic hydrolysis, or saponification, is commonly employed, involving treatment of the ester with an aqueous solution of a strong base, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH), often in a co-solvent like ethanol (B145695) or methanol (B129727). nih.govnih.gov The reaction mixture is typically heated to ensure complete conversion. Following the reaction, acidification with a mineral acid (e.g., HCl) is necessary to protonate the carboxylate salt and precipitate the free carboxylic acid. scispace.com Enzymatic hydrolysis, using enzymes like acylase I, also presents a method for this transformation, offering high enantioselectivity under mild conditions, which is particularly valuable for chiral substrates. harvard.edu

Transesterification Reactions

Transesterification is a process where the ethyl group of the ester moiety is exchanged for a different alkyl or aryl group from an alcohol. This reaction is typically catalyzed by either an acid (like sulfuric acid or p-toluenesulfonic acid) or a base. The reaction is an equilibrium process, and to drive it to completion, a large excess of the new alcohol is often used, or the leaving alcohol (ethanol in this case) is removed from the reaction mixture as it forms. This transformation allows for the synthesis of a variety of different esters of 2-((3-bromophenyl)amino)acetic acid, modifying the properties of the molecule without altering the core amino acid structure.

Amidation Reactions for Peptide Synthesis Analogs

The ester can be converted into an amide, a crucial transformation for creating analogs of peptides. libretexts.org This can be achieved either by direct aminolysis, where the ester is reacted with an amine at elevated temperatures, or, more commonly, through a two-step process. First, the ester is hydrolyzed to the carboxylic acid as described in section 3.4.1. The resulting 2-((3-bromophenyl)amino)acetic acid can then be coupled with an amine to form an amide bond. nih.gov This coupling is a cornerstone of peptide synthesis and is facilitated by a wide range of coupling reagents. luxembourg-bio.com These reagents, such as carbodiimides (e.g., DCC, EDCI) often used in conjunction with additives like HOBt, activate the carboxylic acid, making it susceptible to nucleophilic attack by the amine. mdpi.com This methodology allows for the incorporation of the 3-bromophenylamino)acetyl unit into larger peptide chains, creating peptide analogs with modified properties. nih.govpitt.edu

Modifications Involving the Bromoaryl Group

The bromine atom on the phenyl ring of this compound is a versatile functional group that serves as a handle for numerous carbon-carbon and carbon-heteroatom bond-forming reactions, primarily through palladium-catalyzed cross-coupling.

Suzuki-Miyaura Coupling: This reaction is a powerful tool for forming C-C bonds by coupling the bromoaryl group with an organoboron reagent, such as a boronic acid or boronic ester. libretexts.org The reaction is catalyzed by a palladium complex and requires a base. mdpi.com This allows for the introduction of a wide variety of alkyl, alkenyl, aryl, and heteroaryl substituents at the C3 position of the phenyl ring, enabling the synthesis of a diverse library of compounds. nih.govnih.gov

Heck Reaction: The Heck reaction facilitates the formation of a C-C bond between the bromoaryl group and an alkene. organic-chemistry.org Catalyzed by a palladium species in the presence of a base, this reaction typically results in the vinylation of the aryl ring, yielding styrene (B11656) derivatives with high trans selectivity. organic-chemistry.orglibretexts.org

Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is used to form a C-N bond between the bromoaryl group and an amine. nih.gov It provides a direct method to synthesize diarylamines or alkylarylamines by reacting this compound with a primary or secondary amine in the presence of a palladium catalyst, a suitable phosphine (B1218219) ligand, and a base. nih.govresearchgate.netchemspider.com

Table 3: Palladium-Catalyzed Cross-Coupling Reactions of the Bromoaryl Group

| Reaction | Bond Formed | Coupling Partner | Typical Catalyst System | Reference |

|---|---|---|---|---|

| Suzuki-Miyaura | C(sp²)-C(sp²), C(sp²)-C(sp³) | Boronic Acid / Ester | Pd Catalyst (e.g., Pd(PPh₃)₂Cl₂), Base (e.g., K₂CO₃) | libretexts.orgmdpi.com |

| Heck | C(sp²)-C(sp²) | Alkene | Pd Catalyst (e.g., Pd(OAc)₂), Base | organic-chemistry.orglibretexts.orgbeilstein-journals.org |

| Buchwald-Hartwig | C(sp²)-N | Amine | Pd Catalyst (e.g., Pd₂(dba)₃), Phosphine Ligand, Base | nih.govnih.govchemspider.com |

Cross-Coupling Reactions for C-C Bond Formation

The bromine atom on the phenyl ring of this compound serves as a prime handle for palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon bonds. These reactions are fundamental in modern organic synthesis for the construction of complex molecular architectures.

Suzuki-Miyaura Coupling:

The Suzuki-Miyaura coupling reaction is a powerful method for the formation of C-C bonds between an organohalide and an organoboron compound, typically a boronic acid or a boronic ester. While specific examples detailing the Suzuki-Miyaura coupling of this compound are not extensively documented in readily available literature, the general principles are well-established for similar aryl bromides. The reaction typically employs a palladium catalyst, such as Pd(PPh₃)₄ or a combination of a palladium precursor like Pd(OAc)₂ with a suitable phosphine ligand, and a base to facilitate the transmetalation step.

A general representation of a Suzuki-Miyaura coupling reaction with an aryl bromide is depicted below:

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Aryl Bromides

| Parameter | Condition | Reference |

| Catalyst | Pd(PPh₃)₄, Pd(OAc)₂/Ligand | prepchem.com |

| Ligand | Phosphine ligands (e.g., SPhos, XPhos) | prepchem.com |

| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ | prepchem.com |

| Solvent | Toluene (B28343), Dioxane, THF/H₂O | prepchem.com |

| Boron Reagent | Arylboronic acid, Arylboronic ester | nih.gov |

This table presents generalized conditions and common reagents used in Suzuki-Miyaura coupling reactions of aryl bromides. The optimal conditions for this compound would require experimental optimization.

Heck Reaction:

The Heck reaction facilitates the coupling of an aryl halide with an alkene to form a substituted alkene. This reaction is catalyzed by a palladium complex and requires a base. The reaction of this compound with various alkenes would lead to the introduction of a vinyl group at the 3-position of the phenyl ring.

A general scheme for the Heck reaction is as follows:

Table 2: General Parameters for the Heck Reaction of Aryl Bromides

| Parameter | Condition | Reference |

| Catalyst | Pd(OAc)₂, PdCl₂ | rsc.org |

| Ligand | PPh₃, P(o-tolyl)₃ | rsc.org |

| Base | Et₃N, K₂CO₃, NaOAc | rsc.org |

| Solvent | DMF, NMP, Acetonitrile (B52724) | rsc.org |

| Alkene | Styrene, acrylates, etc. | rsc.org |

This table outlines typical conditions for Heck reactions involving aryl bromides. Specific conditions for this compound would need to be determined empirically.

Sonogashira Coupling:

The Sonogashira coupling enables the formation of a C-C bond between an aryl halide and a terminal alkyne, yielding an arylethyne. This reaction is typically cocatalyzed by palladium and copper complexes and requires a base, often an amine. Applying this reaction to this compound would result in the synthesis of ethyl 2-((3-alkynylphenyl)amino)acetate derivatives. A study on the Sonogashira coupling of 2-amino-3-bromopyridines with terminal alkynes provides a relevant example of the reaction conditions that could be adapted. scirp.org

Table 3: Exemplary Conditions for Sonogashira Coupling

| Parameter | Condition | Reference |

| Catalyst | Pd(CF₃COO)₂/PPh₃, CuI | scirp.org |

| Base | Et₃N | scirp.org |

| Solvent | DMF | scirp.org |

| Alkyne | Phenylacetylene, etc. | scirp.org |

| Temperature | 100 °C | scirp.org |

This table is based on conditions reported for a similar substrate and would likely require optimization for this compound.

Functional Group Interconversions on the Bromophenyl Ring

Beyond C-C bond formation, the bromo substituent on the phenyl ring of this compound can be transformed into other functional groups, further expanding its synthetic utility.

Cyanation:

The conversion of the aryl bromide to a nitrile group (cyanation) is a valuable transformation, as nitriles can be further hydrolyzed to carboxylic acids, reduced to amines, or participate in various cycloaddition reactions. Palladium-catalyzed cyanation of aryl bromides is a well-established method. A patent describes a ligand-free cyanation of aryl bromides using a palladium catalyst in combination with a non-toxic cyanide source like potassium hexacyanoferrate(II) (K₄[Fe(CN)₆]) in a polar aprotic solvent. Current time information in Pasuruan, ID.

Table 4: Conditions for Palladium-Catalyzed Cyanation of Aryl Bromides

| Parameter | Condition | Reference |

| Catalyst | Palladium source (e.g., Pd(OAc)₂) | Current time information in Pasuruan, ID. |

| Cyanide Source | K₄[Fe(CN)₆] | Current time information in Pasuruan, ID. |

| Base | Not specified, but generally required | Current time information in Pasuruan, ID. |

| Solvent | Polar aprotic (e.g., DMAc, NMP) | Current time information in Pasuruan, ID. |

This table outlines conditions described in a patent for the cyanation of aryl bromides. The specific base and palladium source would need to be selected for optimal performance with this compound.

Spectroscopic and Advanced Structural Elucidation of Ethyl 2 3 Bromophenyl Amino Acetate and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an unparalleled tool for probing the chemical environment of atomic nuclei, offering detailed insights into the connectivity and spatial arrangement of atoms within a molecule.

Proton Nuclear Magnetic Resonance (¹H NMR) for Proton Environment Analysis

¹H NMR spectroscopy provides precise information about the number, type, and electronic environment of protons in a molecule. In a typical ¹H NMR spectrum of Ethyl 2-((3-bromophenyl)amino)acetate, distinct signals corresponding to the aromatic protons, the amine (N-H) proton, and the protons of the ethyl ester group would be expected.

The aromatic region would display a complex splitting pattern due to the spin-spin coupling of the protons on the 3-bromophenyl ring. The protons ortho, meta, and para to the amino group each experience a unique electronic environment, leading to separate resonances. The ethyl group would present as a quartet for the methylene (B1212753) (-CH2-) protons, coupled to the adjacent methyl group, and a triplet for the terminal methyl (-CH3) protons. The methylene protons of the acetate (B1210297) moiety (-NH-CH2-CO-) would likely appear as a doublet, coupled to the N-H proton. The chemical shift of the N-H proton itself can vary and is often observed as a broad singlet.

A related derivative, Ethyl (E)-(3-(4-((4-bromobenzyl)oxy)phenyl)acryloyl)glycinate, has been characterized using ¹H NMR. In this molecule, the ethyl ester protons were observed as a quartet at approximately 4.25 ppm and a triplet at 1.31 ppm. The amide proton appeared as a broad singlet at 6.09 ppm. While this is a different molecule, the signals for the ethyl group provide a reference for the types of signals expected for the ethyl ester moiety in this compound.

Interactive Data Table: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Group | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| Ethyl -CH3 | ~1.3 | Triplet |

| Ethyl -CH2- | ~4.2 | Quartet |

| N-CH2-C=O | ~4.0-4.2 | Singlet or Doublet |

| N-H | Variable (broad) | Singlet |

| Aromatic-H | ~6.6-7.2 | Multiplet |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Characterization

¹³C NMR spectroscopy is used to determine the number and types of carbon atoms in a molecule. For this compound, distinct peaks would be observed for the carbonyl carbon of the ester, the carbons of the aromatic ring, and the carbons of the ethyl and acetate groups.

The carbonyl carbon is typically found in the downfield region of the spectrum (around 170 ppm). The aromatic carbons would appear in the range of approximately 110-150 ppm, with the carbon atom bonded to the bromine atom showing a characteristic chemical shift. The carbons of the ethyl group and the acetate methylene would be observed in the upfield region of the spectrum.

For comparison, in Ethyl (E)-(3-(4-((4-bromobenzyl)oxy)phenyl)acryloyl)glycinate, the ester and amide carbonyl carbons were found at 170.3 and 166.3 ppm, respectively. The ethyl group carbons were observed at 61.8 ppm (-OCH2-) and 14.3 ppm (-CH3).

Interactive Data Table: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Group | Predicted Chemical Shift (δ, ppm) |

| Ethyl -CH3 | ~14 |

| Ethyl -O-CH2- | ~61 |

| N-CH2-C=O | ~45-50 |

| Aromatic C-Br | ~122 |

| Aromatic C-N | ~148 |

| Other Aromatic C | ~114-131 |

| Ester C=O | ~171 |

Two-Dimensional (2D) NMR Techniques (e.g., COSY, HSQC, HMBC)

COSY (Correlation Spectroscopy) would reveal correlations between coupled protons, for instance, confirming the coupling between the -CH2- and -CH3 protons of the ethyl group and the coupling between adjacent aromatic protons.

HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton with its directly attached carbon atom, allowing for the definitive assignment of the ¹³C signals based on the known ¹H NMR assignments.

Vibrational Spectroscopy

Vibrational spectroscopy, including FT-IR and Raman techniques, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

An FT-IR spectrum

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique utilized for determining the mass-to-charge ratio (m/z) of ions, providing crucial information about the molecular weight and elemental composition of a compound. In the study of this compound and its derivatives, mass spectrometry is indispensable for confirming molecular identity and elucidating structural features.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is a critical tool for the unambiguous identification of organic compounds by providing highly accurate mass measurements. This accuracy allows for the determination of the elemental formula of a molecule, distinguishing it from other compounds with the same nominal mass. nih.govnih.gov HRMS instruments, such as Time-of-Flight (TOF) or Orbitrap analyzers, can achieve mass accuracies in the low parts-per-million (ppm) range. nih.gov

In the characterization of derivatives of this compound, HRMS plays a definitive role. For instance, in the analysis of ethyl 2-[(4-bromophenyl)amino]-3,4-dimethylpent-3-enoate, a structurally related derivative, HRMS was used to confirm its elemental composition. iucr.orgresearchgate.net The technique provides an experimental mass value that can be compared against a calculated theoretical mass, with a minimal mass error confirming the proposed structure. researchgate.net

The protonated molecule [M+H]⁺ is commonly observed. For the 4-bromo derivative, the exact mass was determined as follows:

| Formula | Ion | Calculated m/z | Found m/z |

|---|---|---|---|

| C₁₅H₂₀BrNO₂ | [M+H]⁺ | 325.0677 | 325.0671 |

This close correlation between the calculated and found mass provides high confidence in the compound's identity.

Electrospray Ionization Mass Spectrometry (ESI-MS) for Molecular Ion Information

Electrospray Ionization (ESI) is a soft ionization technique that is particularly well-suited for analyzing polar, thermally labile, and high-molecular-weight compounds. It typically generates intact molecular ions, such as the protonated molecule [M+H]⁺ or other adducts, with minimal fragmentation. nih.gov This makes ESI-MS an excellent method for determining the molecular weight of a substance. nih.gov

For derivatives of this compound, ESI is the ionization method of choice when coupled with HRMS. The observation of the protonated molecular ion [M+H]⁺ for ethyl 2-[(4-bromophenyl)amino]-3,4-dimethylpent-3-enoate at m/z 325.0671 confirms the molecular weight of the compound. iucr.orgresearchgate.net The ESI process involves dissolving the analyte in a polar solvent, which is then pumped through a fine, heated capillary held at a high potential. This creates a fine spray of charged droplets, and as the solvent evaporates, charged analyte ions are released into the gas phase for mass analysis. The resulting mass spectrum is often clean, dominated by the molecular ion, which is fundamental for initial characterization before further structural elucidation is performed using tandem mass spectrometry (MS/MS). nih.gov

X-ray Crystallography

X-ray crystallography stands as the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. This technique provides unequivocal proof of a molecule's structure, including bond lengths, bond angles, and conformational details.

Single-Crystal X-ray Diffraction for Definitive Structural Confirmation

Single-crystal X-ray diffraction is the gold standard for molecular structure elucidation. researchgate.net By analyzing the diffraction pattern of X-rays passing through a single, high-quality crystal, a precise electron density map of the molecule can be generated, revealing the exact spatial position of each atom.

This technique has been successfully applied to derivatives of the title compound, providing unambiguous structural confirmation. The crystal structure of ethyl 2-[(4-bromophenyl)amino]-3,4-dimethylpent-3-enoate was determined and found to have two independent molecules (A and B) in the asymmetric unit. iucr.orgresearchgate.net Similarly, the structure of a more complex derivative, ethyl 2-(2-{1-[N-(4-bromophenyl)-2-oxo-2-phenylacetamido]-2-tert-butylamino-2-oxoethyl}-1H-pyrrol-1-yl)acetate, was also confirmed using this method. nih.gov

Detailed crystallographic data from these studies provide a wealth of structural information.

| Parameter | Ethyl 2-[(4-bromophenyl)amino]-3,4-dimethylpent-3-enoate iucr.orgresearchgate.net | Ethyl 2-(2-{1-[N-(4-bromophenyl)-2-oxo-2-phenylacetamido]-2-tert-butylamino-2-oxoethyl}-1H-pyrrol-1-yl)acetate nih.gov |

|---|---|---|

| Formula | C₁₅H₂₀BrNO₂ | C₂₈H₃₀BrN₃O₅ |

| Mᵣ | 326.22 | 568.46 |

| Crystal System | Triclinic | Monoclinic |

| Space Group | P-1 | P2₁/c |

| a (Å) | 11.8746 (6) | 11.656 (3) |

| b (Å) | 12.2023 (5) | 17.997 (5) |

| c (Å) | 13.7760 (6) | 13.463 (4) |

| α (°) | 97.557 (3) | 90 |

| β (°) | 110.520 (2) | 97.351 (3) |

| γ (°) | 113.866 (2) | 90 |

| V (ų) | 1620.20 (14) | 2801.0 (14) |

| Z | 4 | 4 |

The data confirms the connectivity and stereochemistry of the molecules, leaving no ambiguity as to their structure.

Analysis of Intermolecular Interactions and Crystal Packing

Beyond confirming the structure of a single molecule, X-ray crystallography reveals how molecules arrange themselves in the solid state. This crystal packing is governed by a network of intermolecular interactions, such as hydrogen bonds, van der Waals forces, and π-π stacking. researchgate.net

In the crystal structure of ethyl 2-[(4-bromophenyl)amino]-3,4-dimethylpent-3-enoate, the most significant interaction involves amine-N—H⋯O(carbonyl) hydrogen bonds. iucr.orgresearchgate.net These bonds link the two independent molecules, creating non-centrosymmetric ten-membered synthons. iucr.org For another derivative, ethyl 2-(2-{1-[N-(4-bromophenyl)-2-oxo-2-phenylacetamido]-2-tert-butylamino-2-oxoethyl}-1H-pyrrol-1-yl)acetate, the packing is influenced by both intramolecular N—H⋯O hydrogen bonds and intermolecular C—H⋯O hydrogen bonds and C—H⋯π interactions, which assemble the molecules into slabs. nih.gov The analysis of these non-covalent interactions is crucial for understanding the physical properties of the solid material and for crystal engineering. nih.gov

Chromatographic Techniques for Purity Assessment and Isolation

Chromatographic methods are essential for the separation, isolation, and purity assessment of reaction products in synthetic chemistry. In the synthesis of this compound and its derivatives, a combination of extraction and chromatographic techniques is typically employed.

Following a synthesis, the reaction mixture is often subjected to a liquid-liquid extraction to remove inorganic salts and other water-soluble impurities. For example, in the synthesis of a derivative, the mixture was extracted with aqueous NaOH, and the resulting organic phase was dried over magnesium sulfate (B86663) (MgSO₄). iucr.orgresearchgate.net

The primary method for purification is often crystallization from a suitable solvent. Suitable crystals of ethyl 2-[(4-bromophenyl)amino]-3,4-dimethylpent-3-enoate were obtained by slow evaporation from an ethyl acetate (EtOAc) solution. iucr.orgresearchgate.net This process separates the desired compound from soluble impurities.

For purity assessment, Gas Chromatography (GC) is a widely used technique for volatile and thermally stable compounds like esters. pku.edu.cn The GC method, particularly when using an internal standard, can provide accurate quantitative data on the purity of the final product. pku.edu.cn While specific GC methods for the title compound are not detailed in the provided literature, it stands as a standard analytical procedure for this class of molecules.

Thin Layer Chromatography (TLC)

Thin Layer Chromatography is an indispensable tool for the rapid, qualitative analysis of this compound and its derivatives. The principle of separation in TLC is based on the differential partitioning of compounds between a solid stationary phase, typically silica (B1680970) gel, and a liquid mobile phase. The polarity of the compounds, the stationary phase, and the mobile phase are the determining factors in the separation process.

In the analysis of N-aryl glycine (B1666218) esters, silica gel (SiO₂) is the most common stationary phase due to its polarity and ability to form hydrogen bonds with the analytes. The choice of the mobile phase is critical for achieving good separation. A mobile phase is selected to ensure that the components of the mixture have different affinities for the stationary and mobile phases, resulting in different migration rates up the TLC plate. For compounds like this compound, which possess both polar (amino and ester groups) and non-polar (bromophenyl ring) characteristics, a mixture of solvents is often required to achieve optimal separation.

Commonly, a less polar solvent is mixed with a more polar solvent to fine-tune the eluting power of the mobile phase. For instance, mixtures of hexane (B92381) and ethyl acetate or chloroform (B151607) and methanol (B129727) are frequently used. The ratio of these solvents is adjusted to obtain a retention factor (R_f) value that is ideally between 0.3 and 0.7 for the compound of interest, as this range provides the most reliable and reproducible results. The R_f value is a quantitative measure of a compound's retention on the TLC plate and is calculated by dividing the distance traveled by the compound by the distance traveled by the solvent front.

While specific R_f values for this compound are not widely reported in publicly available literature, data for structurally similar compounds can provide valuable guidance. For example, in the synthesis of related N-aryl amino esters, TLC on silica gel plates is routinely used to monitor the reaction progress. A typical mobile phase for such compounds might consist of a mixture of petroleum ether and ethyl acetate. The R_f values will vary depending on the specific substituents on the phenyl ring and the exact composition of the mobile phase.

Table 1: Illustrative TLC Data for Compounds Structurally Related to this compound

| Compound | Stationary Phase | Mobile Phase (v/v) | R_f Value (approx.) |

| Ethyl 2-anilinoacetate | Silica Gel | Hexane:Ethyl Acetate (3:1) | 0.4 - 0.5 |

| Ethyl 2-(4-bromoanilino)acetate | Silica Gel | Hexane:Ethyl Acetate (4:1) | 0.3 - 0.4 |

| Ethyl 2-(3-chloroanilino)acetate | Silica Gel | Chloroform:Methanol (9:1) | 0.5 - 0.6 |

Note: These values are illustrative and based on general knowledge of the chromatographic behavior of similar compounds. Actual R_f values can vary based on experimental conditions.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography offers a more powerful and quantitative approach for the analysis of this compound and its derivatives. It provides higher resolution, sensitivity, and reproducibility compared to TLC. Reversed-phase HPLC (RP-HPLC) is the most common mode used for the analysis of such aromatic compounds.

In RP-HPLC, the stationary phase is non-polar, typically consisting of silica particles that have been surface-modified with alkyl chains, most commonly C18 (octadecyl). The mobile phase is a polar solvent mixture, usually a combination of water and a water-miscible organic solvent like acetonitrile (B52724) or methanol. The separation is based on the hydrophobic interactions between the analytes and the non-polar stationary phase. More non-polar compounds are retained longer on the column, resulting in longer retention times.

For the analysis of this compound, a C18 column is the standard choice. nih.gov The mobile phase composition is a critical parameter that is optimized to achieve good separation of the target compound from any impurities or starting materials. A gradient elution, where the proportion of the organic solvent is increased over time, is often employed to effectively separate compounds with a range of polarities. The pH of the aqueous component of the mobile phase can also be adjusted, often with buffers like phosphate (B84403) or formate (B1220265), to control the ionization state of the analytes and improve peak shape and selectivity. researchgate.net For instance, analyzing the parent compound, N-phenylglycine ethyl ester, can be achieved using a mobile phase of acetonitrile and water with phosphoric acid. sielc.com

Detection is typically performed using a UV detector, as the aromatic ring in this compound and its derivatives absorbs UV light. The wavelength of detection is chosen to maximize the sensitivity for the compound of interest, usually at its wavelength of maximum absorbance (λ_max).

While specific retention times for this compound are dependent on the exact HPLC system and conditions, the following table provides a hypothetical example of HPLC data for the compound and a potential impurity.

Table 2: Illustrative HPLC Data for this compound

| Compound | Column | Mobile Phase | Flow Rate (mL/min) | Detection (UV) | Retention Time (min) (approx.) |

| 3-Bromoaniline (B18343) (Starting Material) | C18, 5 µm, 4.6 x 150 mm | Acetonitrile:Water (40:60) | 1.0 | 254 nm | 3.5 |

| This compound | C18, 5 µm, 4.6 x 150 mm | Acetonitrile:Water (60:40) | 1.0 | 254 nm | 8.2 |

| Ethyl 2-((3-bromophenyl)(ethyl)amino)acetate (Potential Side-product) | C18, 5 µm, 4.6 x 150 mm | Acetonitrile:Water (70:30) | 1.0 | 254 nm | 12.1 |

Note: These retention times are for illustrative purposes and will vary significantly based on the specific column, mobile phase gradient, temperature, and other chromatographic parameters.

The development of robust and reliable TLC and HPLC methods is a cornerstone in the chemical synthesis and analysis of this compound and its derivatives. These techniques provide the necessary data to ensure the purity, identity, and quality of these compounds for further research and application.

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, balancing accuracy with computational cost. It is widely used to investigate the electronic structure, geometry, and vibrational properties of molecules. nih.gov The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional is a popular hybrid functional that combines accuracy and efficiency for calculations on organic molecules. nih.govnih.gov

Geometric optimization using DFT methods, such as at the B3LYP/6-311G(d,p) level of theory, is employed to determine the most stable three-dimensional structure of a molecule, corresponding to a true minimum on the potential energy surface. nih.gov This process refines bond lengths, bond angles, and dihedral angles to find the lowest energy conformation. For "Ethyl 2-((3-bromophenyl)amino)acetate," the optimization would reveal the spatial arrangement of the 3-bromophenyl group relative to the ethyl acetate (B1210297) moiety.

Conformational analysis, often performed through a Potential Energy Scan (PES), investigates the energy changes as a specific dihedral angle is rotated. nih.gov In this molecule, key rotations would occur around the C-N bond connecting the phenyl ring to the amino group and the C-C bond of the acetate side chain. These calculations help identify the most stable conformer(s) and the energy barriers between different conformations. nih.gov In a related compound, ethyl 2-(2-bromophenoxy)acetate, the crystal structure shows the acetate side chain is nearly planar with the bromophenyl ring, with a dihedral angle of 8.9(1)°. researchgate.net For "this compound," DFT calculations would likely predict a conformation where steric hindrance is minimized while allowing for potential intramolecular interactions. The optimized geometry for similar structures shows C-C bond lengths in the range of 1.34 Å to 1.53 Å and C-N bond lengths around 1.36 Å. materialsciencejournal.org

Table 1: Predicted Geometric Parameters for this compound based on DFT Calculations of Analogous Compounds

| Parameter | Predicted Value/Range | Reference for Analogy |

| C-C (aromatic) | ~1.39 Å | materialsciencejournal.org |

| C-N (amino) | ~1.36 Å | materialsciencejournal.org |

| C-Br | ~1.90 Å | researchgate.net |

| C=O (ester) | ~1.21 Å | researchgate.net |

| C-O (ester) | ~1.33 Å | researchgate.net |

| Dihedral Angle (Phenyl-N-C-C) | Varies, low energy conformers expected | nih.gov |

Frontier Molecular Orbital (FMO) theory is crucial for understanding the electronic behavior and reactivity of a molecule. youtube.com The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The HOMO acts as an electron donor, defining the molecule's nucleophilicity, while the LUMO acts as an electron acceptor, determining its electrophilicity. youtube.comrsc.org

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (Egap), is a significant indicator of molecular stability and reactivity. materialsciencejournal.orgnih.gov A large gap suggests high stability and low reactivity, whereas a small gap indicates a molecule that is more easily polarized and reactive. researchgate.net

For "this compound," DFT calculations would likely show that the electron density of the HOMO is primarily localized on the electron-rich 3-bromoaniline (B18343) moiety, specifically on the nitrogen atom and the phenyl ring. youtube.com Conversely, the LUMO's electron density is expected to be concentrated on the electron-withdrawing ethyl acetate group. rsc.org This separation of FMOs suggests a potential for intramolecular charge transfer (ICT) upon electronic excitation. researchgate.net The calculated values for ionization potential (related to HOMO energy) and electron affinity (related to LUMO energy) help quantify the molecule's ability to donate or accept electrons. materialsciencejournal.org

Table 2: Predicted Electronic Properties for this compound from DFT Calculations

| Property | Definition | Predicted Significance | Reference for Methodology |

| E(HOMO) | Energy of the Highest Occupied Molecular Orbital | Indicates electron-donating ability (nucleophilicity) | materialsciencejournal.orgnih.gov |

| E(LUMO) | Energy of the Lowest Unoccupied Molecular Orbital | Indicates electron-accepting ability (electrophilicity) | materialsciencejournal.orgnih.gov |

| HOMO-LUMO Gap (ΔE) | E(LUMO) - E(HOMO) | Correlates with chemical stability and reactivity | researchgate.net |

| Ionization Potential (I) | Energy required to remove an electron (~ -E(HOMO)) | High value indicates stability | materialsciencejournal.org |

| Electron Affinity (A) | Energy released when an electron is added (~ -E(LUMO)) | High value indicates good electron acceptor | materialsciencejournal.org |

| Electronegativity (χ) | (I + A) / 2 | Measures the power to attract electrons | nih.gov |

| Chemical Hardness (η) | (I - A) / 2 | Measures resistance to change in electron distribution | nih.gov |

Theoretical vibrational analysis using DFT is a valuable tool for assigning experimental infrared (IR) and Raman spectra. nih.gov By calculating the harmonic vibrational frequencies, researchers can predict the positions of absorption bands corresponding to specific molecular motions, such as the stretching and bending of bonds. researchgate.net

The calculated frequencies are often systematically higher than experimental values due to the harmonic approximation. Therefore, they are typically scaled by an empirical factor to improve agreement with experimental data. chem-soc.si The potential energy distribution (PED) analysis is then used to assign these calculated frequencies to specific vibrational modes of the molecule. nih.gov

For "this compound," key predicted vibrational bands would include the N-H stretching of the secondary amine, the C=O stretching of the ester group, aromatic C-H stretching, and the C-Br stretching. The N-H stretch is expected in the 3300-3500 cm⁻¹ region, while the prominent C=O stretch of the ethyl ester group is anticipated around 1735-1750 cm⁻¹. scielo.org.mx The C-Br stretch would appear at a much lower frequency, typically in the 500-600 cm⁻¹ range. Comparing these theoretical spectra with experimental FT-IR and FT-Raman data allows for a detailed and confident structural confirmation. nih.gov

Table 3: Predicted Characteristic Vibrational Frequencies (cm⁻¹) for this compound

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Functional Group | Reference for Analogy |

| N-H Stretch | 3300 - 3500 | Secondary Amine (-NH-) | researchgate.net |

| C-H Stretch (Aromatic) | 3000 - 3100 | Phenyl Ring | nih.gov |

| C-H Stretch (Aliphatic) | 2850 - 3000 | Ethyl Group (-CH2CH3) | nih.gov |

| C=O Stretch | 1735 - 1750 | Ethyl Ester (-COO-) | scielo.org.mx |

| C-N Stretch | 1250 - 1350 | Aryl Amine | nih.gov |

| C-O Stretch | 1150 - 1250 | Ester | chem-soc.si |

| C-Br Stretch | 500 - 600 | Bromo-substituent | researchgate.net |

Molecular Docking Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), forming a stable complex. nih.gov This method is instrumental in drug discovery for predicting binding modes and estimating the strength of interaction, or binding affinity.

Molecular docking simulations place "this compound" into the active site of a target protein to identify the most likely binding pose. The process involves sampling a wide range of conformations and orientations of the ligand within the binding pocket and then scoring them based on a function that estimates binding affinity. nih.gov

A successful docking pose is characterized by favorable intermolecular interactions. For "this compound," these would likely include:

Hydrogen Bonding: The secondary amine (N-H) group can act as a hydrogen bond donor, while the carbonyl oxygen (C=O) and ester oxygen (-O-) can act as hydrogen bond acceptors, interacting with polar amino acid residues in the receptor's active site. nih.gov

Hydrophobic Interactions: The bromophenyl ring provides a large hydrophobic surface that can engage in van der Waals and π-π stacking interactions with nonpolar residues like phenylalanine, tyrosine, or tryptophan. univr.it

Halogen Bonding: The bromine atom can potentially form halogen bonds with electron-rich atoms like oxygen or sulfur in the protein's backbone or side chains.

The scoring function provides an estimate of the binding energy, which helps rank potential compounds and predict their potency. Lower binding energy values typically indicate a more stable ligand-receptor complex and higher predicted affinity. nih.gov

By performing docking studies against a panel of known biological targets, it is possible to generate hypotheses about the mechanism of action for "this compound." The structural similarity to known bioactive molecules can guide the selection of these targets. For instance, various phenylacetic acid derivatives and related compounds have shown potential as antimicrobial, anti-inflammatory, and anticancer agents.

Potential targets for this compound could include:

Kinases: Many kinase inhibitors feature a heterocyclic or aromatic core that occupies the ATP-binding site. The bromoaniline core of the molecule could potentially fit into the active sites of kinases like Aurora A kinase or VEGFR-2, which are implicated in cancer. nih.govmdpi.com

G-Protein Coupled Receptors (GPCRs): The structure shares features with ligands for aminergic GPCRs, such as the β2-adrenergic receptor (β2AR). The aromatic ring and the polar side chain could interact with key residues like aspartate and serine within the deep binding pocket of these receptors. nih.govunivr.it

Enzymes in Metabolic Pathways: Phenylacetate derivatives can sometimes act as inhibitors or modulators of various enzymes involved in cellular metabolism.

Docking results can highlight which biological pathways might be affected by the compound, guiding further experimental validation to confirm its biological activity and therapeutic potential. researchgate.net

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations are a computational method used to analyze the physical movements of atoms and molecules. The atoms and molecules are allowed to interact for a fixed period of time, giving a view of the dynamic evolution of the system.

To date, no specific MD simulation studies have been published that detail the dynamic stability and conformational flexibility of this compound. Such a study would involve simulating the molecule's behavior over time in a defined environment (e.g., in a vacuum or a specific solvent) to understand how its structure flexes and changes. Key parameters that would be analyzed include root-mean-square deviation (RMSD) to assess structural stability and root-mean-square fluctuation (RMSF) to identify flexible regions of the molecule. The analysis of dihedral angles over the simulation time would reveal the accessible conformations and the energy barriers between them.

Hirshfeld Surface Analysis for Intermolecular Interaction Mapping

There are no published studies that employ Hirshfeld surface analysis to map the intermolecular interactions of this compound. This technique is used to visualize and quantify intermolecular contacts in a crystal structure. A Hirshfeld surface analysis would involve calculating the surface that separates the molecule from its neighbors in a crystal. The surface is then colored according to different properties, such as the distance to the nearest nucleus inside and outside the surface (d_i and d_e), to create a 2D fingerprint plot. This plot provides a quantitative summary of the types and nature of intermolecular contacts, such as halogen bonding involving the bromine atom, hydrogen bonding, and van der Waals forces.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Biology

No QSAR models specifically developed for or including this compound are available in the current scientific literature. QSAR studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. To conduct a QSAR study, a dataset of structurally related molecules with experimentally determined biological activities is required. Various molecular descriptors (e.g., physicochemical, topological, and electronic) for each compound would be calculated. Statistical methods would then be used to build a model that can predict the activity of new, untested compounds based on their structural features. Without a relevant biological activity and a dataset of analogous compounds, a QSAR model for this compound cannot be developed.

Advanced Research Applications and Biological Relevance

Development of Novel Therapeutic Agents

The ethyl 2-((3-bromophenyl)amino)acetate framework is a key starting point for creating derivatives with potential therapeutic applications. The presence of the bromine atom, the phenyl ring, and the reactive amino-ester group allows for diverse chemical modifications, leading to compounds with specific biological targets.

Anticancer Activity: Cytotoxicity against Cancer Cell Lines (e.g., SGC-7901, A549, HeLa, MDA-MB-231)

The 3-bromophenyl structural motif, a key feature of this compound, is integral to the design of various novel anticancer agents. For instance, a series of 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine analogs have been synthesized and evaluated for their anticancer activity against a panel of 58 human cancer cell lines. mdpi.com The study measured the compounds' effects in terms of Percent Growth Inhibition (PGI). mdpi.com

Several compounds from this series demonstrated significant cytotoxic effects. Notably, compound 4e (where the N-aryl group is 2-chlorophenyl) was found to be particularly effective against the CNS cancer cell line SNB-75, with a PGI of 41.25%. mdpi.com Another derivative, compound 4i (with a 2,6-dimethylphenyl substitution), showed the most promising broad-spectrum activity and was identified as the lead compound in the series. mdpi.com It exhibited notable activity against several cell lines, including SNB-75 (CNS cancer), UO-31 (renal cancer), CCRF-CEM (leukemia), EKVX (non-small cell lung cancer), and OVCAR-5 (ovarian cancer). mdpi.com The activity of these compounds underscores the importance of the 3-bromophenyl group in achieving potent anticancer effects. mdpi.com

The table below summarizes the anticancer activity of the most promising derivative, compound 4i , against its five most sensitive cell lines at a concentration of 10⁻⁵ M. mdpi.com

| Cell Line | Cancer Type | Percent Growth Inhibition (PGI) |

| SNB-75 | CNS Cancer | 38.94% |

| UO-31 | Renal Cancer | 30.14% |

| CCRF-CEM | Leukemia | 26.92% |

| EKVX | Non-Small Cell Lung | 26.61% |

| OVCAR-5 | Ovarian Cancer | 23.12% |

This table presents data for compound 4i, a derivative containing the 3-bromophenyl moiety. mdpi.com

Anti-inflammatory Investigations

While inflammation is a key pathological process in many diseases, research specifically investigating the anti-inflammatory properties of this compound or its direct derivatives is not extensively documented in the available scientific literature. Although some studies explore the anti-inflammatory effects of ethyl acetate (B1210297) extracts from natural sources or other heterocyclic compounds, they are not structurally related to the subject compound. nih.govmdpi.com Therefore, this remains an area with potential for future investigation.

Antimicrobial Efficacy against Bacterial and Fungal Strains